4,6-Diiodo-1H-indazol-3-ol
Overview
Description
4,6-Diiodo-1H-indazol-3-ol is a chemical compound belonging to the indazole family, characterized by the presence of two iodine atoms at the 4 and 6 positions of the indazole ring and a hydroxyl group at the 3 position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diiodo-1H-indazol-3-ol typically involves the iodination of 1H-indazole derivatives. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce iodine atoms at the desired positions on the indazole ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Diiodo-1H-indazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3 position can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the iodine atoms, yielding a deiodinated indazole derivative.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-Diiodo-1H-indazol-3-one.
Reduction: Formation of 1H-indazol-3-ol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Diiodo-1H-indazol-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Diiodo-1H-indazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group at the 3 position can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: The parent compound without iodine substitutions.
4-Iodo-1H-indazole: A mono-iodinated derivative.
6-Iodo-1H-indazole: Another mono-iodinated derivative.
Uniqueness
4,6-Diiodo-1H-indazol-3-ol is unique due to the presence of two iodine atoms, which can significantly alter its chemical and biological properties compared to mono-iodinated or non-iodinated indazole derivatives. The dual iodination can enhance its reactivity and binding affinity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4,6-diiodo-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIFUHKQDVSEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646221 | |
Record name | 4,6-Diiodo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-27-4 | |
Record name | 4,6-Diiodo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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